Leadacetatebasic

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a white solid that is one of several lead acetates. Historically, it was used as an astringent in Goulard's extract during the 18th, 19th, and early 20th centuries. due to its toxicity and the development of more effective alternatives, its use has declined.

準備方法

Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) oxide (PbO) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: \[ PbO + 2 CH₃COOH + 2 H₂O \rightarrow Pb₃(OH)₄(C₂H₃O₂)₂ \]

Industrial Production Methods: In an industrial setting, the production of basic lead acetate involves the controlled addition of acetic acid to a suspension of lead(II) oxide in water. The mixture is heated and stirred to ensure complete reaction and the formation of the desired product.

化学反応の分析

Reactions with Acids

Basic lead acetates react with strong acids to form lead salts and acetic acid:

-

Sulfuric acid (H₂SO₄):

Pb4O(Ac)6+4H2SO4→4PbSO4+6CH3COOH+H2O

Produces lead sulfate, a white precipitate . -

Hydrochloric acid (HCl):

Pb2O(Ac)2+4HCl→2PbCl2+2CH3COOH+H2O

Yields lead chloride, sparingly soluble in water .

Reactions with Alkalis

Basic lead acetates react with hydroxides to form lead hydroxides:

Precipitation Reactions

Basic lead acetates form insoluble salts with anions like sulfide, chromate, and iodide:

-

Hydrogen sulfide (H₂S):

Pb4O(Ac)6+4H2S→4PbS+6CH3COOH+2H2O

Produces black lead sulfide, used in qualitative analysis . -

Potassium chromate (K₂CrO₄):

Pb2O(Ac)2+2K2CrO4→2PbCrO4+2CH3COOK+H2O

Yields yellow lead chromate .

Thermal Decomposition

Lead(II) acetate decomposes into basic acetates and oxides at elevated temperatures:

Structural Characteristics

The anhydrous and hydrated forms exhibit distinct coordination geometries:

Environmental and Redox Reactions

科学的研究の応用

Chemical Applications

1.1 Laboratory Reagent

Lead acetate is widely used as a reagent in laboratories for various chemical reactions. It serves as a precursor for synthesizing other lead compounds and is utilized in organic synthesis due to its reactivity with sulfide ions to form lead sulfide (PbS), which precipitates as a black solid. The reaction can be represented as:

1.2 Mordant in Dyeing

In the textile industry, lead acetate acts as a mordant, enhancing the binding of dyes to fabrics. This property is crucial for achieving vibrant colors and improving colorfastness in textiles .

1.3 Detection of Gases

Lead acetate paper is employed to detect hydrogen sulfide (H₂S) gas. When H₂S comes into contact with lead acetate, it forms lead sulfide, which appears as a black precipitate. This application is particularly useful in environmental monitoring and safety assessments .

Medical Applications

2.1 Historical Uses

Historically, lead acetate was used in folk medicine as an astringent and was applied to treat sore nipples and poison ivy rashes. For instance, Goulard's extract, which contains lead acetate, was used for its soothing properties .

2.2 Case Studies on Lead Poisoning

Several case studies highlight the dangers associated with lead acetate exposure. For example, painters exposed to lead-based paints have shown symptoms of lead poisoning, including malaise and neurological impairment . These cases underscore the need for caution in environments where lead compounds are present.

Industrial Applications

3.1 Paints and Coatings

Lead acetate is utilized as a drier in paints and varnishes, accelerating the drying process by promoting oxidation . Its role in enhancing the durability of coatings makes it valuable in industrial applications.

3.2 Cosmetics

Although its use has been largely banned due to health concerns, lead acetate was historically included in hair coloring products for its ability to darken hair progressively . Its sweet taste also led to past applications in food products, although these have been prohibited due to toxicity.

Environmental and Safety Considerations

Lead acetate poses significant health risks due to its toxicity and potential for causing lead poisoning. Exposure can result in neurological damage and other serious health issues . Therefore, strict regulations govern its use in consumer products and industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Health Considerations |

|---|---|---|

| Chemical | Laboratory reagent; synthesis of other compounds | Toxicity; potential for poisoning |

| Textile | Mordant for dyeing | Toxicity; environmental impact |

| Industrial | Drier in paints; detection of H₂S | Toxicity; regulatory restrictions |

| Medical | Historical use in folk remedies | High risk of lead exposure |

| Cosmetics | Formerly used in hair dyes | Banned due to carcinogenic risks |

Case Study: H₂S Detection Using Lead Acetate

A recent study developed a method using lead acetate strips to measure hydrogen sulfide release from cell cultures. This method demonstrated sensitivity comparable to traditional agar trap methods while providing rapid results . The ability to quantify H₂S accurately is crucial for understanding its biological roles and implications in various pathophysiological processes.

作用機序

The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).

類似化合物との比較

Lead(II) Acetate (Pb(C₂H₃O₂)₂): A related compound with similar uses and toxicity.

Lead(IV) Acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate.

Lead Halides (PbX₂): Compounds formed by the reaction of lead(II) acetate with halides.

Uniqueness: Basic lead acetate is unique in its ability to form a complex with hydroxide ions, resulting in its distinct chemical properties and applications.

特性

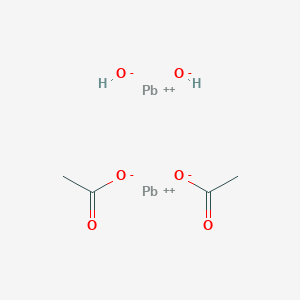

IUPAC Name |

lead(2+);diacetate;dihydroxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPICMBMWOLHAJ-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O6Pb2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。